molecular formula C13H17N3OS B5478158 3-[(4-butoxybenzyl)thio]-4H-1,2,4-triazole

3-[(4-butoxybenzyl)thio]-4H-1,2,4-triazole

Cat. No.: B5478158
M. Wt: 263.36 g/mol
InChI Key: UNVBOYKNALYIGJ-UHFFFAOYSA-N
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Description

“3-[(4-butoxybenzyl)thio]-4H-1,2,4-triazole” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . It also contains a butoxybenzyl group and a thio group attached to the triazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the 1,2,4-triazole ring, the butoxybenzyl group, and the thio group . The exact 3D conformation would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of “this compound” would likely be influenced by the presence of the 1,2,4-triazole ring, which is known to participate in various chemical reactions . The thio group and the butoxybenzyl group could also influence its reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the triazole ring, the thio group, and the butoxybenzyl group) would influence properties like solubility, melting point, boiling point, and reactivity .

Future Directions

The study of “3-[(4-butoxybenzyl)thio]-4H-1,2,4-triazole” and similar compounds could be a promising area of research, given the known biological activities of other triazole derivatives . Future research could focus on synthesizing this compound, studying its physical and chemical properties, and evaluating its potential biological activities.

Properties

IUPAC Name

5-[(4-butoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-2-3-8-17-12-6-4-11(5-7-12)9-18-13-14-10-15-16-13/h4-7,10H,2-3,8-9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVBOYKNALYIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CSC2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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